molecular formula C27H26N2O5S B2449383 2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 866814-08-6

2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2449383
CAS No.: 866814-08-6
M. Wt: 490.57
InChI Key: SUOWCOLLKSSQLY-UHFFFAOYSA-N
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Description

2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities and is often used in the development of pharmaceuticals.

Properties

IUPAC Name

2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-4-19-9-14-24-22(15-19)27(31)25(35(32,33)21-12-10-20(34-3)11-13-21)16-29(24)17-26(30)28-23-8-6-5-7-18(23)2/h5-16H,4,17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOWCOLLKSSQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps, including the formation of the quinoline core, sulfonylation, and acetamide formation. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the methoxy and sulfonyl groups allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline core, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The quinoline core can bind to various enzymes and receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The sulfonyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial properties.

    Quinoline-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    2-methylquinoline: Another quinoline derivative with diverse applications.

Biological Activity

The compound 2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a quinoline derivative known for its diverse biological activities. Quinoline and its derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N2O5SC_{24}H_{24}N_{2}O_{5}S, with a molecular weight of approximately 484.5 g/mol. Its structure features a quinoline core with various functional groups, including an acetamide and a sulfonyl moiety, which are crucial for its biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC24H24N2O5S
Molecular Weight484.5 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The quinoline core is known to modulate enzyme activity and receptor functions, potentially leading to significant changes in cellular processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, similar to other quinoline derivatives that have shown efficacy as carbonic anhydrase inhibitors (CAIs) .
  • Antimicrobial Activity : The structural features contribute to its potential as an antimicrobial agent by disrupting microbial cell function.
  • Anti-inflammatory Effects : The sulfonamide group may play a role in reducing inflammation by inhibiting pro-inflammatory mediators.

Research Findings

Recent studies have highlighted the promising biological activities of this compound:

  • Anticancer Activity : Research indicates that quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown significant inhibition of tumor growth in vitro and in vivo models .
  • Carbonic Anhydrase Inhibition : The compound's sulfonamide moiety suggests potential as a selective inhibitor of carbonic anhydrase isoforms, which are implicated in conditions such as glaucoma and cancer .
  • Structure-Activity Relationship (SAR) : A study on related compounds revealed that modifications on the quinoline scaffold could enhance selectivity and potency against specific biological targets .

Case Studies

Several case studies have documented the efficacy of similar quinoline derivatives:

  • Case Study 1 : A derivative with a comparable structure demonstrated significant inhibition of human carbonic anhydrase isoforms I and II, with subnanomolar inhibition constants . This highlights the potential for developing targeted therapies using this class of compounds.
  • Case Study 2 : In vivo studies showed that related quinoline compounds reduced tumor size in mouse models by inducing apoptosis in cancer cells while sparing normal cells .

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